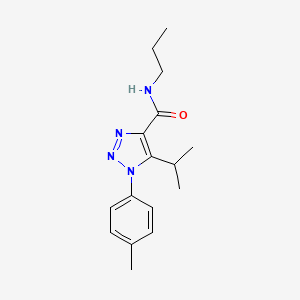
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
Antifungal Activity:
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antifungal activity against various strains of fungi, including Candida species. For instance, studies have shown that triazole compounds can outperform traditional antifungal agents like fluconazole in terms of efficacy against resistant strains .
Antimicrobial Properties:
The triazole ring structure is known for its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. This property makes it a candidate for developing new antimicrobial agents. The mechanism often involves the inhibition of enzyme activity critical for microbial survival .
Drug Development:
The unique structural characteristics of this compound allow it to be modified for enhanced biological activity. Its derivatives can be synthesized to target specific biological pathways or to improve pharmacokinetic properties, making it a valuable scaffold in drug discovery .
Agricultural Applications
Agrochemicals:
There is potential for this compound to be utilized in the formulation of agrochemicals such as herbicides and pesticides. Triazoles are known to exhibit plant growth regulation properties and can serve as effective agents against agricultural pests and diseases.
Fungicides:
Due to their antifungal properties, triazole derivatives are also being explored as fungicides in agriculture. The ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality.
Polymer Science
Monomers and Additives:
In polymer chemistry, triazole compounds can be used as monomers or additives in the synthesis of specialized polymers. Their unique chemical properties can enhance the mechanical or chemical characteristics of the resulting materials. For example, incorporating triazoles into polymer matrices may improve thermal stability or increase resistance to degradation.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Aziz-ur-Rehman et al., 2018 | Synthesis of triazole derivatives showed promising anticancer activity with low IC50 values against various cancer cell lines | Potential for drug development targeting cancer |
| PMC6150321 | Novel triazole compounds demonstrated significant antifungal activity against resistant strains | Development of new antifungal medications |
| RSC Research | Triazole derivatives used as precursors in polymer synthesis exhibited enhanced properties | Application in advanced material science |
特性
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-10-17-16(21)14-15(11(2)3)20(19-18-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCCEPPPKPLNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













